Erucic acid (cis-13-docosenoic acid, CAS 112-86-7) is a C22:1 monounsaturated omega-9 fatty acid that serves as a critical long-chain building block in industrial chemoinformatics and materials science [1]. Characterized by its 22-carbon backbone and a single cis double bond at the 13th position, it offers a distinct physicochemical profile intermediate between shorter-chain unsaturated fatty acids and fully saturated long-chain analogs. In procurement contexts, erucic acid is primarily sourced as a high-value precursor for specialty dicarboxylic acids, high-temperature slip agents, and advanced boundary lubricants, where its specific chain length and unsaturation site dictate the performance of downstream derivatives [2].
Generic substitution of erucic acid with more common fatty acids like oleic acid (C18:1) or fully saturated analogs like behenic acid (C22:0) fundamentally compromises downstream utility. In chemical synthesis, substituting with oleic acid shifts the ozonolysis cleavage site, yielding a C9 dicarboxylic acid (azelaic acid) instead of the C13 brassylic acid required for specialty polyamides [1]. In polymer additive manufacturing, shorter-chain amides derived from oleic acid lack the thermal stability required for high-temperature extrusion and migrate too rapidly, failing to provide the long-term friction reduction characteristic of erucic acid derivatives [2]. Conversely, saturated alternatives like behenic acid exhibit excessively high melting points, drastically altering solubility and melt-processability in lubricant and cosmetic formulations.
Erucic acid is the obligate precursor for the industrial synthesis of brassylic acid via oxidative ozonolysis. The specific location of the cis-double bond at the C13 position ensures that cleavage yields a 13-carbon dicarboxylic acid and pelargonic acid [1]. Oleic acid, the closest high-volume substitute, possesses a double bond at the C9 position, yielding azelaic acid (C9) upon ozonolysis. This chain-length difference is absolute; only the C22:1 structure of erucic acid can provide the C13 backbone necessary for synthesizing Nylon-13,13 and macrocyclic musk fragrances.
| Evidence Dimension | Ozonolysis Cleavage Products |
| Target Compound Data | Erucic Acid (C22:1, Δ13): Yields Brassylic Acid (C13 dicarboxylic acid) |
| Comparator Or Baseline | Oleic Acid (C18:1, Δ9): Yields Azelaic Acid (C9 dicarboxylic acid) |
| Quantified Difference | Provides a 4-carbon longer dicarboxylic acid backbone essential for specific polymer architectures. |
| Conditions | Oxidative ozonolysis in industrial synthesis |
Procurement of erucic acid is non-negotiable for manufacturers producing Nylon-13,13 or C13-based synthetic fragrances, as shorter-chain analogs cannot synthesize the required monomer.
When converted to its primary industrial derivative, erucamide, erucic acid provides superior thermal stability and long-term slip performance compared to oleic acid derivatives. Erucamide exhibits a melting point of 78–81 °C and remains stable up to 273 °C, whereas oleamide melts at 72–77 °C and degrades at lower processing temperatures [1]. Furthermore, the longer C22 chain of erucamide slows its migration to the polymer surface, resulting in a lower and more sustained long-term coefficient of friction in polyolefin films compared to the rapid but short-lived migration of oleamide[1].
| Evidence Dimension | Derivative Melting Point and Thermal Stability |
| Target Compound Data | Erucamide (from Erucic Acid): MP 78–81 °C, stable to 273 °C |
| Comparator Or Baseline | Oleamide (from Oleic Acid): MP 72–77 °C, lower thermal stability |
| Quantified Difference | Erucic acid derivatives offer a ~5 °C higher melting point and sustained high-temperature stability for extrusion. |
| Conditions | Polymer extrusion and film processing (e.g., PP, BOPP, LLDPE) |
Buyers manufacturing high-temperature plastics or requiring long-term anti-blocking properties must select erucic acid to ensure their slip agents survive the extrusion process.
The 22-carbon chain of erucic acid enables the formation of stable, two-dimensional condensed phase domains at the air/water interface, a property critical for advanced boundary lubrication. Brewster Angle Microscopy demonstrates that erucic acid forms condensed monolayers at 5 °C and maintains structured phases up to 20 °C [1]. In contrast, oleic acid remains entirely in a fluid, expanded phase under identical conditions due to its shorter C18 chain, failing to form robust load-bearing films[1]. This structural packing capability directly translates to superior lubricity and surface substantivity.
| Evidence Dimension | Monolayer Phase Behavior |
| Target Compound Data | Erucic Acid: Forms condensed phase domains at 5 °C |
| Comparator Or Baseline | Oleic Acid: Remains in fluid phase, unable to form condensed domains |
| Quantified Difference | Erucic acid achieves structural monolayer condensation at temperatures where oleic acid remains completely fluid. |
| Conditions | Langmuir trough, Brewster Angle Microscopy at 5–20 °C |
Essential for formulators of high-performance lubricants and surface coatings who require stable boundary films under mechanical stress.
Erucic acid offers a highly specific intermediate melting profile that optimizes handling and formulation. With a melting point of approximately 34 °C, it exists as a low-melting solid at room temperature[1]. This provides a distinct processability advantage over oleic acid, which is a liquid at room temperature (~14 °C) and can be prone to handling challenges, and behenic acid (C22:0), a fully saturated analog that requires heating to ~80 °C to melt [2]. The low but super-ambient melting point of erucic acid reduces the energy required for melt-blending in surfactant and cosmetic manufacturing.
| Evidence Dimension | Bulk Melting Point |
| Target Compound Data | Erucic Acid (C22:1): ~34 °C |
| Comparator Or Baseline | Oleic Acid (C18:1): ~14 °C; Behenic Acid (C22:0): ~80 °C |
| Quantified Difference | Melts ~20 °C higher than oleic acid and ~46 °C lower than its saturated counterpart, behenic acid. |
| Conditions | Standard atmospheric pressure |
Allows industrial buyers to procure a material that is easily handled as a solid but requires minimal thermal energy to liquefy during formulation.
Directly leveraging its C13=C14 double bond, erucic acid is the primary industrial feedstock for oxidative ozonolysis to produce brassylic acid. This C13 dicarboxylic acid is subsequently polymerized to manufacture Nylon-13,13, a specialty plastic valued for its low moisture absorption and high chemical resistance [1].
Erucic acid is converted into erucamide, which is compounded into polyolefins (such as PP, BOPP, and LLDPE) as a premium slip and anti-blocking agent. Its superior thermal stability (up to 273 °C) and slow migration rate make it the preferred choice over oleamide for high-speed automated packaging films requiring long-term friction reduction [2].
Due to its ability to form condensed monolayer domains and its high degree of surface substantivity, erucic acid is utilized in formulating high-performance boundary lubricants. It provides superior load-bearing film formation compared to shorter-chain unsaturated fatty acids, reducing wear in metal-on-metal contacts [1].
The intermediate melting point (~34 °C) of erucic acid makes it an ideal precursor for synthesizing erucyl alcohol and various erucate esters used in personal care. It provides the structural richness of long-chain fatty acids without the high-temperature processing requirements of saturated analogs like behenic acid [2].
Irritant